- Solvent Mixture Induced Self Assembly of a Terthiophene Based Rod-Coil Block Co-oligomerJournal of Physical Chemistry B, 2011, 115(26), 8458-8464,
Cas no 94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene)

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 化学的及び物理的性質
名前と識別子
-
- 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- 2-Bromoterthiophene
- 2-bromo-2,2',5',2"-terthiophene
- 5-Brom-[6]chinolylamin
- 5-Brom-6-aminochinolin
- 5-bromo-[6]quinolylamine
- 5-bromo-<2,2',5',2''>-terthiophene
- 5-bromo-2,2':5',2''-terthienyl
- 5-bromo-quinolin-6-ylamine
- 6-amino-5-bromoquinoline
- 6-Quinolinamine,5-bromo-(9CI)
- 5-Bromo-2,2′:5′,2′′-terthiophene (ACI)
- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)thiophene
- 2-Bromo-5,2′:5′,2′′-terthiophene
- 5-Bromo-α-terthienyl
- .alpha.-T Br deriv.
- SCHEMBL498603
- 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
- 5-Bromo-2,2':5',2'-terthiophene
- 2,2':5',2''-Terthiophene, 5-bromo-
- 2-Bromo-terthiophene
- DTXSID70915435
- 5-bromo-2,2':5',2''-terthiophene
- AS-39318
- MFCD03414677
- 5-Bromo-2,2':5',2''-terthiophene, 97%
- 2-bromo-5-[5-(2-thienyl)-2-thienyl]thiophene
- HNMURGGRBMOMLO-UHFFFAOYSA-N
- 94581-95-0
- AKOS024405377
-
- MDL: MFCD03414677
- インチ: 1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H
- InChIKey: HNMURGGRBMOMLO-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C2=CC=C(C3=CC=CS3)S2)S1
計算された属性
- せいみつぶんしりょう: 326.89700
- どういたいしつりょう: 325.88933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.7Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
じっけんとくせい
- PSA: 81.78000
- LogP: 5.78400
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene セキュリティ情報
- 危険物輸送番号:UN 2811 6.1 / PGIII
- 危険カテゴリコード: 25-37/38-41
- セキュリティの説明: 26-39-45
-
危険物標識:
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC92686-250mg |
2-BRomoterthiophene |
94581-95-0 | 95% | 250mg |
$59.00 | 2024-07-18 | |
Crysdot LLC | CD11006467-250mg |
2-BRomoterthiophene |
94581-95-0 | 95+% | 250mg |
$410 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-100mg |
5-Bromo-2,2':5',2''-terthiophene |
94581-95-0 | 98% | 100mg |
¥340.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-1g |
5-Bromo-2,2':5',2''-terthiophene |
94581-95-0 | 98% | 1g |
¥1736.00 | 2024-04-24 | |
abcr | AB455957-250mg |
2-Bromo-terthiophene; . |
94581-95-0 | 250mg |
€180.20 | 2024-08-03 | ||
1PlusChem | 1P006AGE-5g |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
94581-95-0 | 95% | 5g |
$667.00 | 2023-12-15 | |
1PlusChem | 1P006AGE-1g |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
94581-95-0 | 95% | 1g |
$222.00 | 2023-12-15 | |
A2B Chem LLC | AC92686-100mg |
2-BRomoterthiophene |
94581-95-0 | 95% | 100mg |
$31.00 | 2024-07-18 | |
1PlusChem | 1P006AGE-250mg |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
94581-95-0 | 95% | 250mg |
$80.00 | 2024-04-19 | |
Alichem | A169006252-250mg |
2-Bromo-terthiophene |
94581-95-0 | 98% | 250mg |
$409.86 | 2023-08-31 |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Non-symmetrical oligothiophenes with 'incompatible' substituentsTetrahedron, 2007, 63(4), 941-946,
ごうせいかいろ 3
- Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine CatalystsMacromolecules (Washington, 2017, 50(23), 9121-9127,
ごうせいかいろ 4
1.2 Reagents: Indium trichloride ; -78 °C → rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C
- Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallicsOrganic & Biomolecular Chemistry, 2012, 10(19), 3892-3898,
ごうせいかいろ 5
- Base-promoted decarbonylation of bithiophene and terthiophene aldehydesSulfur Letters, 1998, 21(6), 247-252,
ごうせいかいろ 6
- 3D-Hybrid networks with controllable electrical conductivity from the electrochemical deposition of terthiophene-functionalized polyphenylene dendrimersAngewandte Chemie, 2005, 44(16), 2447-2451,
ごうせいかいろ 7
- Effect of End-capping Functional Groups on the Optoelectronic Properties of Oligothiophene DerivativesChinese Journal of Chemistry, 2012, 30(10), 2401-2410,
ごうせいかいろ 8
- Preparation of α-quater-, α-sexi-, and α-octithiophenesHeterocycles, 1987, 26(7), 1793-6,
ごうせいかいろ 9
- Preparation of thiophene compounds as antiinflammatory and antitumor agents, United States, , ,
ごうせいかいろ 10
- Novel nucleoside analogues with fluorophores replacing the DNA baseHelvetica Chimica Acta, 1999, 82(12), 2160-2171,
ごうせいかいろ 11
- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditionsBulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988,
ごうせいかいろ 12
- Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and SexithiophenesJournal of Organic Chemistry, 2004, 69(14), 4821-4828,
ごうせいかいろ 13
- Fluorescent nucleoside analogs and combinatorial fluorophore arrays comprising same, World Intellectual Property Organization, , ,
ごうせいかいろ 14
- Selective and efficient syntheses of phototoxic 2,2':5',2''-terthiophene derivatives bearing a functional substituent in the 3'- or the 5-positionTetrahedron, 1991, 47(39), 8443-60,
ごうせいかいろ 15
- Toward the Rational Design of Conjugated Oligomers and Polymers: Systematic Study of the Substituent Effect in OligothiophenesIsrael Journal of Chemistry, 2014, 54(5-6), 723-735,
ごうせいかいろ 16
- Preparation of thiophene derivatives as immunostimulants, United States, , ,
ごうせいかいろ 17
- thiophene compounds as antivirus, antiinflammatory, and immunoregulatory agents, Japan, , ,
ごうせいかいろ 18
- Selective synthesis of α-substituted oligothiophenesSynthesis, 1993, (11), 1099-103,
ごうせいかいろ 19
- Preparation of terthienyls and analogs as phototoxic insecticides, United States, , ,
ごうせいかいろ 20
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Raw materials
- 5-Bromo-2,2-bithiophene 96%
- 5''-Bromo-2,2':5',2''-terthiophene-5-carbaldehyde
- 2,2':5',2''-Terthiophene
- 2,5-Dibromothiophene
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Preparation Products
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 関連文献
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
7. Book reviews
-
8. Book reviews
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiopheneに関する追加情報
Professional Introduction to 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene (CAS No. 94581-95-0)
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene, identified by the CAS number 94581-95-0, is a significant compound in the field of organic synthesis and pharmaceutical research. This molecule, featuring a unique thiophene core structure, has garnered considerable attention due to its potential applications in the development of advanced materials and bioactive molecules.
The structural composition of 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene consists of a central thiophene ring substituted with a bromine atom at the 2-position and a bifurcated thiophene-thiophene unit at the 5-position. This distinctive arrangement imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry. The presence of multiple aromatic rings enhances its reactivity, allowing for further functionalization and derivatization, which is crucial for pharmaceutical applications.
In recent years, there has been growing interest in thiophene-based compounds due to their diverse biological activities and potential in medicinal chemistry. Research has demonstrated that thiophenes can exhibit antimicrobial, anti-inflammatory, and anticancer properties, depending on their structural modifications. The compound 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is no exception, and its unique structure suggests promising applications in drug discovery.
One of the most compelling aspects of 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is its role as a building block in the synthesis of more complex molecules. The bromine substituent at the 2-position provides a reactive site for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in constructing biaryl structures. These types of reactions are fundamental in the preparation of many pharmaceuticals and agrochemicals.
The bifurcated thiophene unit at the 5-position adds an additional layer of complexity and functionality to the molecule. This feature allows for the creation of polycyclic systems that can mimic natural products or bioactive scaffolds. Such systems are often investigated for their potential to interact with biological targets, leading to novel therapeutic agents.
Recent studies have highlighted the importance of thiophene derivatives in developing organic electronic materials. The conjugated system inherent in thiophenes contributes to their semiconducting properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The compound 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene, with its extended π-conjugation, could be particularly useful in these applications.
The synthesis of 2-bromo-5-(5-thiophen-2-ylthiophen-2-yll)thiophene involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The process typically begins with the preparation of monosubstituted thiophenes, followed by sequential functionalization to introduce the bromine atom and the bifurcated thiophene unit. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve these transformations with high selectivity and yield.
The versatility of 2-bromo-5-(5-thiophen-2-yllthiophen)-2-yll)thiop h ene extends beyond its role as a synthetic intermediate. Its unique structural features make it a candidate for further investigation as a lead compound in drug discovery programs. By leveraging computational methods and high-throughput screening, researchers can rapidly assess its biological activity against various targets. This approach accelerates the identification of novel therapeutic candidates and reduces the time-to-market for new drugs.
In conclusion, 2-bromo--(bromothieno[3',4':4',3']thieno[3',4']thieno[3'] thiop h ene) is a multifaceted compound with significant potential in both synthetic chemistry and pharmaceutical research. Its structural features enable diverse applications, from advanced material science to drug development. As research continues to uncover new methodologies and applications for thiophene derivatives, compounds like this are poised to play an increasingly important role in addressing global challenges in medicine and technology.
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